molecular formula C12H15ClO B15396647 1-(4-Chlorophenyl)-2-ethylbutan-1-one

1-(4-Chlorophenyl)-2-ethylbutan-1-one

Cat. No.: B15396647
M. Wt: 210.70 g/mol
InChI Key: SWTVDVAVAQWEGG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-ethylbutan-1-one is a substituted aromatic ketone characterized by a 4-chlorophenyl group attached to a ketone-functionalized aliphatic chain (2-ethylbutan-1-one backbone). Its reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine atom on the phenyl ring and the branched alkyl chain, which may modulate solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-ethylbutan-1-one

InChI

InChI=1S/C12H15ClO/c1-3-9(4-2)12(14)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

SWTVDVAVAQWEGG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Chlorophenyl)-2-ethylbutan-1-one with key analogs, highlighting structural differences and their implications:

Compound Name Molecular Formula Key Substituents Notable Properties References
1-(4-Chlorophenyl)-2-ethylbutan-1-one C₁₂H₁₅ClO 4-Chlorophenyl, 2-ethylbutanone Hypothesized moderate polarity; expected higher lipophilicity due to branched alkyl chain. -
4-Chloro-1-phenylbutan-1-one (2) C₁₀H₁₁ClO Phenyl (non-chlorinated), butanone Lower electron-withdrawing effect vs. 4-chlorophenyl; reduced stability in nucleophilic reactions.
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₈BrCl₂O Bromine, chlorine on aliphatic chain Increased electrophilicity due to bromine; potential for SN2 reactions.
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO Cyclopropyl group Enhanced steric hindrance; possible resistance to enzymatic degradation.
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ Hydroxyl, conjugated double bond Higher dipole moment (2.57 Debye); UV-Vis activity due to π-conjugation.
1-(4-Chlorophenyl)pyrrolidin-2-one [27] C₁₀H₁₀ClNO Cyclic amide Improved metabolic stability; used in late-stage C–H functionalization reactions.

Key Research Findings

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The 4-chlorophenyl group significantly lowers the electron density at the ketone carbonyl, enhancing electrophilicity and susceptibility to nucleophilic attack compared to non-chlorinated analogs like 4-Chloro-1-phenylbutan-1-one .
  • Steric and Conformational Effects : Compounds with bulky substituents (e.g., cyclopropyl in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) exhibit reduced reactivity in sterically demanding reactions but improved pharmacokinetic profiles .

Spectroscopic and Computational Insights

  • DFT Studies : For (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, B3LYP/6-311G(d,p) calculations revealed a HOMO-LUMO gap of ~4.2 eV, indicating moderate chemical stability. The C14 and H27 atoms were identified as the most electropositive sites, directing electrophilic substitution patterns .
  • Dipole Moments: Polar substituents (e.g., hydroxyl groups) increase dipole moments, enhancing solubility in polar solvents. For example, 4-Chloro-1-(4-hydroxyphenyl)butan-1-one shows improved aqueous solubility compared to non-hydroxylated analogs .

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